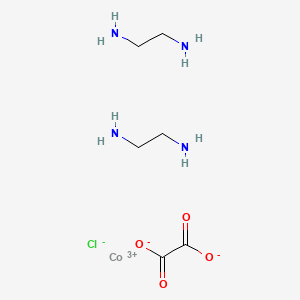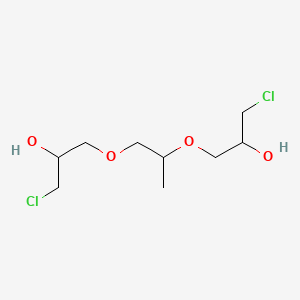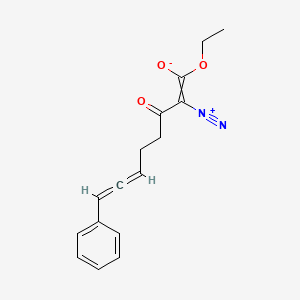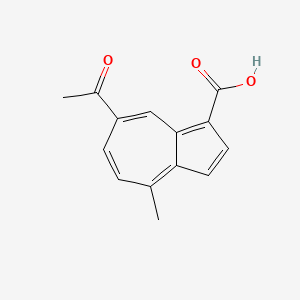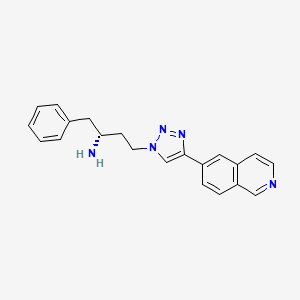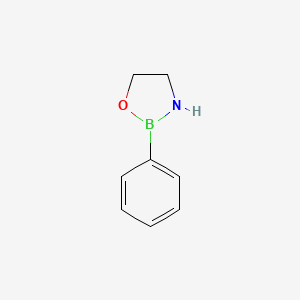
2-Phenyl-1,3,2-oxazaborolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3,2-oxazaborolidine is a chiral organoboron compound that has gained significant attention in the field of asymmetric synthesis. It is particularly known for its role as a catalyst in the enantioselective reduction of ketones to chiral secondary alcohols. The compound was first introduced by Itsuno et al. in 1981 and later developed by Corey et al., making it a cornerstone in the realm of homogeneous catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3,2-oxazaborolidine typically involves the reaction of an amino alcohol with a borane source. One common method includes the reaction of (S)-α,α-diphenyl-2-pyrrolidinemethanol with borane-dimethyl sulfide complex (BH₃-Me₂S) in tetrahydrofuran (THF) at room temperature for several hours . Another method involves heating the amino alcohol with excess borane in THF at reflux conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the scalability of the synthesis can be achieved by optimizing the reaction conditions and using continuous flow reactors. The use of supported catalysts, such as silica-supported oxazaborolidines, can also enhance the efficiency and recyclability of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1,3,2-oxazaborolidine primarily undergoes reduction reactions. It is widely used in the enantioselective reduction of ketones to secondary alcohols. The compound forms a complex with borane, which then reduces the ketone with high enantiomeric excess .
Common Reagents and Conditions:
Reagents: Borane-dimethyl sulfide complex (BH₃-Me₂S), tetrahydrofuran (THF), amino alcohols.
Conditions: Room temperature to reflux conditions, depending on the specific synthetic route.
Major Products: The major products of these reactions are chiral secondary alcohols, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
2-Phenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3,2-oxazaborolidine involves the formation of a complex with borane. This complex then facilitates the enantioselective reduction of ketones. The chiral environment provided by the oxazaborolidine ensures high enantiomeric excess in the resulting secondary alcohols . The molecular targets and pathways primarily involve the interaction with ketones and borane to form the reduced product .
Comparación Con Compuestos Similares
1,3,2-Oxazaborolidine: A general class of compounds with similar catalytic properties.
Chiral amino alcohols: Used as precursors in the synthesis of oxazaborolidines.
Borane complexes: Various borane complexes are used in similar reduction reactions.
Uniqueness: 2-Phenyl-1,3,2-oxazaborolidine stands out due to its high enantioselectivity and efficiency in catalyzing reductions. Its modular structure allows for easy modification to suit specific reactions, making it a versatile and valuable catalyst in asymmetric synthesis .
Propiedades
Número CAS |
7462-35-3 |
|---|---|
Fórmula molecular |
C8H10BNO |
Peso molecular |
146.98 g/mol |
Nombre IUPAC |
2-phenyl-1,3,2-oxazaborolidine |
InChI |
InChI=1S/C8H10BNO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,10H,6-7H2 |
Clave InChI |
JIJDVODVARDNHE-UHFFFAOYSA-N |
SMILES canónico |
B1(NCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
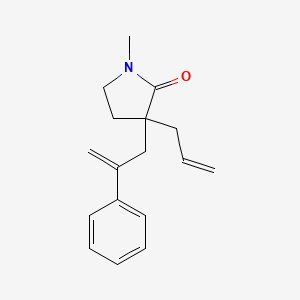
![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
phosphane](/img/structure/B14171820.png)
